molecular formula C14H13NO4 B11157689 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11157689
M. Wt: 259.26 g/mol
InChI Key: PQLKEVNOEOGTII-UHFFFAOYSA-N
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Description

2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves the Pechmann condensation reaction. This reaction is performed by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) to yield the hydroxycoumarin intermediate . The intermediate is then alkylated with ethylbromoacetate in acetone using potassium carbonate (K₂CO₃) as a base, followed by saponification with sodium hydroxide (NaOH) in aqueous propanol-2. The resulting acid is then converted to the activated ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH, K₂CO₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it may interact with neurotransmitter receptors in the central nervous system, contributing to its neuroprotective and CNS stimulant effects .

Comparison with Similar Compounds

2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C14H13NO4/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H2,15,16)

InChI Key

PQLKEVNOEOGTII-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N

Origin of Product

United States

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